molecular formula C49H60N6O8 B13727830 4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid;(2S)-2-[hexanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid

4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid;(2S)-2-[hexanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid

Cat. No.: B13727830
M. Wt: 861.0 g/mol
InChI Key: WZUPYRPHAZRYJC-IWVRLMMRSA-N
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Description

(S)-2-(N-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)hexanamido)-3-methylbutanoic acid compound with 4-(((2S,4R)-1-([1,1’-biphenyl]-4-yl)-5-ethoxy-4-me is a complex organic compound that features multiple functional groups, including tetrazole, biphenyl, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including:

    Formation of the biphenyl-tetrazole moiety: This can be achieved through a cycloaddition reaction between an azide and a nitrile.

    Amide bond formation: The biphenyl-tetrazole intermediate is then reacted with a suitable amine to form the amide bond.

    Final coupling: The resulting intermediate is coupled with the appropriate carboxylic acid derivative under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrazole ring or the amide moiety.

    Reduction: Reduction reactions can occur at the biphenyl or tetrazole rings.

    Substitution: The biphenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly as a scaffold for designing inhibitors or modulators of biological pathways.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring, for example, is known to mimic carboxylate groups, potentially allowing the compound to act as an inhibitor of enzymes that recognize carboxylates.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(N-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)hexanamido)-3-methylbutanoic acid: A similar compound without the additional biphenyl-ethoxy moiety.

    (S)-2-(N-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)hexanamido)-3-methylbutanoic acid compound with 4-(((2S,4R)-1-([1,1’-biphenyl]-4-yl)-5-methoxy-4-me: A compound with a methoxy group instead of an ethoxy group.

Uniqueness

The presence of the ethoxy group in the biphenyl moiety may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, compared to similar compounds.

Properties

Molecular Formula

C49H60N6O8

Molecular Weight

861.0 g/mol

IUPAC Name

4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid;(2S)-2-[hexanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C25H31N5O3.C24H29NO5/c1-4-5-6-11-22(31)30(23(17(2)3)25(32)33)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)24-26-28-29-27-24;1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h7-10,12-15,17,23H,4-6,11,16H2,1-3H3,(H,32,33)(H,26,27,28,29);4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t23-;17-,21+/m01/s1

InChI Key

WZUPYRPHAZRYJC-IWVRLMMRSA-N

Isomeric SMILES

CCCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O.CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O

Canonical SMILES

CCCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O.CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O

Origin of Product

United States

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